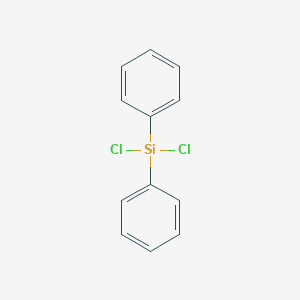

Dichlorodiphenylsilane

Descripción

Propiedades

IUPAC Name |

dichloro(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYHAQZDCICNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Si | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29386-52-5 | |

| Record name | Dichlorodiphenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29386-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026494 | |

| Record name | Dichlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-(dichlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 °F at 760 mmHg (USCG, 1999), 305 °C | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

288 °F (USCG, 1999), 288 °F (142 °C) CC | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.204 g/cu cm at 25 °C, Density: 1.19 at 20 °C | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.45 (Air = 1) | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000796 [mmHg], VP: 4.986 kPa at 192.1 °C | |

| Record name | Dichlorodiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

80-10-4 | |

| Record name | DIPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIPHENYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/diphenyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,1'-(dichlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorodiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08811ZE689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22 °C | |

| Record name | Dichlorodiphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction Mechanism

The hydrosilane chlorination method involves the direct conversion of diphenylsilane (PhSiH) to dichlorodiphenylsilane via oxidative chlorination. This reaction employs a dual catalyst system of anhydrous copper(II) chloride (CuCl) and copper(I) iodide (CuI) in diethyl ether, facilitating the substitution of silicon-bound hydrogen atoms with chlorine. The mechanism proceeds through a radical intermediate, where CuCl acts as the primary chlorinating agent, while CuI enhances reaction efficiency by stabilizing transient species.

Experimental Procedure

A representative synthesis begins with combining 18.44 g (0.1 mol) of PhSiH, 53.8 g (0.4 mol) of CuCl, 1.44 g (0.0076 mol) of CuI, and 60 mL of diethyl ether in the presence of 120 g ceramic spheres. The mixture is mechanically stirred at 400 rpm under an inert atmosphere for 4 hours at room temperature. Post-reaction, filtration removes solid residues, and the filtrate is concentrated under reduced pressure. Vacuum distillation yields 23.8 g (94.1%) of PhSiCl as a colorless liquid, boiling at 150°C (210 Pa).

Table 1: Hydrosilane Chlorination Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Starting Material | PhSiH (0.1 mol) |

| Catalysts | CuCl (0.4 mol), CuI (0.0076 mol) |

| Solvent | Diethyl ether |

| Reaction Time | 4 hours |

| Temperature | 20°C (room temperature) |

| Yield | 94.1% |

Yield and Characterization

The product’s purity is confirmed via multinuclear NMR spectroscopy:

This method’s efficiency stems from the synergistic catalyst system, which minimizes side reactions such as silicon-silicon bond formation or over-chlorination.

Grignard Reagent Substitution Method

Reaction Overview

The Grignard approach substitutes chlorine atoms on silicon tetrachloride (SiCl) or trichlorosilane (HSiCl) with phenyl groups using phenylmagnesium bromide (PhMgBr) . This method capitalizes on the nucleophilic nature of Grignard reagents, which attack electrophilic silicon centers to form silicon-carbon bonds. The general reaction is:

Procedure Details

While the provided sources lack explicit protocols for PhSiCl, analogous syntheses (e.g., diphenylmethylchlorosilane) involve dropwise addition of PhMgBr to SiCl in tetrahydrofuran (THF) at 0°C. After stirring for 12–24 hours, hydrolysis with dilute HCl followed by distillation isolates the product. For example, a scaled-up reaction using 40.5 mL (0.195 mol) of SiCl and excess PhMgBr in 400 mL THF yields PhSiCl after purification.

Table 2: Grignard Substitution Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Starting Material | SiCl or HSiCl |

| Grignard Reagent | PhMgBr (2.2 equivalents) |

| Solvent | THF or diethyl ether |

| Reaction Time | 12–24 hours |

| Temperature | 0°C to room temperature |

| Yield | 70–85% (estimated) |

Efficiency and Outcomes

Grignard methods typically achieve moderate yields (70–85%) due to competing side reactions, such as the formation of triphenylsilane (PhSiH) or incomplete substitution. However, this route offers flexibility in introducing diverse aryl groups, making it invaluable for synthesizing asymmetric silanes.

Comparative Analysis of Synthesis Methods

Yield and Purity

Scalability and Cost

-

Hydrosilane Route : Requires expensive CuCl/CuI catalysts but is amenable to large-scale production due to straightforward purification.

-

Grignard Route : Economical for small-scale specialty syntheses but limited by THF solvent costs and magnesium waste.

Industrial-Scale Production Techniques

Commercial production favors the hydrosilane chlorination method for its reproducibility and high throughput. Ceramic spheres in the reaction mixture enhance heat transfer and prevent agglomeration, critical for maintaining consistent product quality during scale-up. In contrast, Grignard-based processes are reserved for niche applications requiring custom aryl substitutions .

Análisis De Reacciones Químicas

Types of Reactions

Dichlorodiphenylsilane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form diphenylsilanediol and hydrochloric acid.

Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.

Addition: Participates in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions

Hydrolysis: Water or moist air, typically at room temperature.

Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a base.

Addition: Compounds with multiple bonds, such as alkenes or alkynes, under controlled conditions.

Major Products Formed

Hydrolysis: Diphenylsilanediol and hydrochloric acid.

Substitution: Various substituted diphenylsilanes depending on the nucleophile used.

Addition: Organosilicon compounds with new Si-C bonds.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Dichlorodiphenylsilane is a crucial precursor in the synthesis of various siloxane and silane-based polymers. Its applications in this area include:

- Synthesis of Polysilanes : DCDPS can be polymerized to form polysilanes, which are important for their electrical properties and thermal stability. Historical reactions, such as those initiated by Kipping in the 1920s, demonstrated the formation of poly(diphenylsilylene) through the Wurtz reaction .

- Preparation of Polysiloxanes : DCDPS is used to produce polysiloxanes by hydrolysis and condensation reactions. These polymers exhibit excellent thermal stability and are resistant to oxidation, making them suitable for high-performance applications .

- Functionalized Siloxanes : The reaction of DCDPS with various reagents leads to functionalized siloxanes, which can be tailored for specific applications such as coatings and adhesives. For instance, DCDPS reacts with diglycidyl ether of bisphenol-S to yield poly(silyl ether) with pendant chloromethyl groups .

| Polymer Type | Application | Properties |

|---|---|---|

| Polysilanes | Electronics, photonics | High electrical conductivity |

| Polysiloxanes | Coatings, sealants | Thermal stability, chemical resistance |

| Functionalized Siloxanes | Adhesives, specialty coatings | Tailored properties for specific uses |

Nanotechnology

This compound plays a significant role in nanotechnology:

- Nanocomposites : DCDPS has been utilized in the synthesis of nanocomposites that combine organic materials with inorganic silicates. These materials exhibit enhanced mechanical properties and thermal stability .

- Template for Nanostructured Materials : The unique structure of DCDPS allows it to act as a template for creating nanostructured materials. Its ability to form siloxane bonds facilitates the development of complex architectures at the nanoscale .

Material Science

In material science, DCDPS is employed for its unique properties:

- Adhesives and Sealants : Due to its reactivity and ability to form stable bonds with various substrates, DCDPS is commonly used in formulating high-performance adhesives and sealants that require durability and resistance to environmental factors .

- Coatings : The incorporation of DCDPS into coating formulations enhances their performance by improving adhesion, chemical resistance, and thermal stability. This makes it ideal for industrial applications where durability is critical .

Case Study 1: Synthesis of Polysiloxane Nanocomposites

A study demonstrated the synthesis of polysiloxane-based nanocomposites using DCDPS as a precursor. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional polymers.

Case Study 2: Functionalization for Enhanced Adhesion

Research showed that modifying DCDPS with various functional groups significantly improved adhesion properties in coatings applied to metal surfaces, enhancing their durability against corrosion.

Mecanismo De Acción

The mechanism of action of dichlorodiphenylsilane involves its ability to react with various functional groups and modify surfaces. The compound’s silicon-chlorine bonds are highly reactive, allowing it to participate in a range of chemical reactions. These reactions often result in the formation of new Si-O, Si-C, or Si-N bonds, which contribute to the compound’s effectiveness as a surface modifier and precursor .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity, physical properties, and applications of dichlorodiphenylsilane can be contextualized by comparing it to structurally related chlorosilanes. Below is a detailed analysis:

Structural and Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₀Cl₂Si | 253.20 | 2 phenyl, 2 chlorine | 305 | Phenylsilicones, high-temperature resins |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.07 | 2 methyl, 2 chlorine | 70–72 (est.) | Polydimethylsiloxane (PDMS) precursors |

| Dichloromethylphenylsilane | C₇H₈Cl₂Si | 191.13 | 1 phenyl, 1 methyl, 2 chlorine | N/A | Specialty silicone intermediates |

| Chlorodimethylphenylsilane | C₈H₁₁ClSi | 170.71 | 1 phenyl, 2 methyl, 1 chlorine | N/A | Surface modification agents |

| Chlorotriphenylsilane | C₁₈H₁₅ClSi | 294.85 | 3 phenyl, 1 chlorine | Sublimes at ~300 | Silicone capping agents, resins |

| Dichloro(dicyclohexyl)silane | C₁₂H₂₂Cl₂Si | 265.30 | 2 cyclohexyl, 2 chlorine | N/A | Hydrophobic silicone coatings |

Reactivity and Functional Differences

- Steric Effects : The bulky phenyl groups in this compound hinder nucleophilic attack compared to dichlorodimethylsilane, resulting in slower hydrolysis rates. This property makes this compound more suitable for controlled polymerization processes .

- Electronic Effects : Phenyl groups are electron-withdrawing, which polarizes the Si-Cl bonds, enhancing electrophilicity. In contrast, methyl groups in dichlorodimethylsilane are electron-donating, leading to faster hydrolysis and widespread use in PDMS synthesis .

- Hybrid Structures : Dichloromethylphenylsilane (C₇H₈Cl₂Si) combines one phenyl and one methyl group, enabling the synthesis of copolymers with mixed substituents for tailored mechanical properties .

Application-Specific Comparisons

- Thermal Stability : this compound-derived silicones outperform dimethyl analogs in high-temperature applications (e.g., aerospace seals) due to the phenyl group’s rigidity .

- Surface Modification: Chlorodimethylphenylsilane (C₈H₁₁ClSi) is used to functionalize surfaces with hydrophobic phenyl groups, whereas dichlorodimethylsilane modifies surfaces with hydrophilic silanol groups post-hydrolysis .

- Specialty Resins : Chlorotriphenylsilane (C₁₈H₁₅ClSi) acts as a capping agent in silicone resins to control molecular weight, while dichloro(dicyclohexyl)silane introduces cyclohexyl groups for enhanced hydrophobicity .

Research Findings and Industrial Relevance

- Hydrolysis Kinetics : Studies indicate that this compound’s hydrolysis rate is 10–20× slower than dichlorodimethylsilane due to steric hindrance, making it preferable for step-growth polymerization .

- Copolymer Synthesis : Dichloromethylphenylsilane is used to synthesize phenyl-methyl silicones with balanced flexibility and thermal resistance (decomposition temperature >250°C) .

Actividad Biológica

Dichlorodiphenylsilane (DCPS) is a chemical compound with significant relevance in various industrial applications, particularly in the synthesis of silicone materials. However, its biological activity has garnered attention due to potential health hazards and environmental implications. This article reviews the biological activity of DCPS, focusing on its toxicological effects, interactions with biological systems, and implications for human health.

This compound is a colorless liquid with a pungent odor, primarily used in the production of silicone lubricants and polymers. Its chemical structure includes two phenyl groups attached to a silicon atom, which is further bonded to two chlorine atoms. This configuration contributes to its reactivity and interaction with biological systems.

Toxicological Profile

Acute Effects:

Exposure to DCPS can lead to severe irritation of the skin and eyes, as well as respiratory issues if inhaled. Symptoms may include coughing, wheezing, and shortness of breath due to its corrosive nature .

Chronic Effects:

Long-term exposure to DCPS has not been extensively studied; however, it is recognized as a potential irritant that could lead to chronic respiratory conditions such as bronchitis. Notably, there is currently no conclusive evidence linking DCPS to carcinogenic effects or reproductive toxicity in humans .

1. Cellular Interaction Studies

Recent studies have utilized techniques such as Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to investigate how DCPS interacts with cellular proteins. This method allows for the identification of specific protein targets and binding sites of DCPS within cellular environments, providing insight into its mechanism of action at the molecular level .

2. Environmental Impact

DCPS has been implicated in environmental contamination, particularly concerning polychlorinated biphenyls (PCBs). Research indicates that DCPS can unintentionally contain PCBs during its synthesis, raising concerns about its use in silicone-based products. The concentration of PCBs in this compound has been reported to range from 6.5 mg/kg to 1,500 mg/kg in various samples . This contamination poses risks not only to human health but also to ecological systems.

Case Studies

Case Study 1: Occupational Exposure

In a study assessing occupational exposure risks, workers handling DCPS were monitored for respiratory symptoms and skin irritations. The findings indicated a significant correlation between exposure levels and the incidence of respiratory distress among workers, highlighting the need for stringent safety measures in industrial settings .

Case Study 2: Environmental Monitoring

An environmental study evaluated the presence of DCPS and associated PCBs in silicone-based adhesives used in construction materials. Results demonstrated that these products could serve as a source of PCB contamination in the environment, necessitating further investigation into their long-term ecological impacts .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Parameter | Observation |

|---|---|

| Chemical Structure | Two phenyl groups attached to silicon with Cl |

| Acute Health Effects | Skin/eye irritation; respiratory distress |

| Chronic Health Risks | Potential bronchitis; no confirmed carcinogenicity |

| PCB Contamination Levels | 6.5 - 1,500 mg/kg in various samples |

| Environmental Impact | Source of PCB contamination |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing dichlorodiphenylsilane in experimental workflows?

- Methodological Answer : Synthesis typically involves chlorination of diphenylsilane or controlled hydrolysis of phenylsilane derivatives. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure and purity, supplemented by gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis. Ensure reproducibility by documenting reaction conditions (e.g., stoichiometry, solvent choice, temperature) and cross-referencing spectral data with established literature .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Cross-validate data using multiple independent sources (e.g., peer-reviewed journals, chemical databases) and replicate measurements under standardized conditions. For example, solubility variations may arise from differences in solvent purity or ambient humidity. Use differential scanning calorimetry (DSC) for precise melting point determination and report environmental controls .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use inert atmosphere techniques (e.g., gloveboxes, Schlenk lines) to prevent hydrolysis, which releases HCl. Personal protective equipment (PPE) such as acid-resistant gloves and goggles is mandatory. Consult safety data sheets (SDS) for emergency procedures and ensure proper ventilation in storage areas .

Advanced Research Questions

Q. How can computational modeling address limitations in analog identification for this compound derivatives?

- Methodological Answer : Current analog identification methodologies (e.g., AIM software) struggle with structural variations such as ring substitutions or halogen count mismatches. Advanced molecular dynamics simulations or density functional theory (DFT) can predict reactivity and stability of analogs, enabling targeted synthesis. Address limitations by integrating cheminformatics tools (e.g., QSAR models) to expand analog libraries .

Q. What strategies resolve contradictions in mechanistic pathways of this compound-mediated reactions?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) to trace reaction intermediates. Pair experimental data with computational studies (e.g., transition state analysis) to validate proposed mechanisms. For conflicting reports, conduct comparative studies under identical conditions and publish raw data for peer scrutiny .

Q. How can researchers optimize the integration of raw and processed data in publications involving this compound?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate essential data (≤5 compounds in the main text) from supplementary materials. Use hyperlinked datasets for transparency and employ standardized formats (e.g., .cif for crystallography). Highlight anomalies in raw data (e.g., unexpected peaks in NMR) and justify processing methods (e.g., baseline correction algorithms) .

Q. What systematic approaches ensure comprehensive literature reviews on this compound applications?

- Methodological Answer : Use Boolean search operators in databases (e.g., SciFinder, PubMed) with keywords like "this compound AND synthesis" or "silane precursors AND cross-coupling." Prioritize high-impact journals and meta-analyses. Track citations via tools like Google Scholar to identify foundational studies and emerging trends .

Methodological Notes

- Data Reproducibility : Always include error margins, instrument calibration details, and environmental conditions in experimental protocols .

- Ethical Reporting : Disclose conflicts of interest and cite primary sources to avoid plagiarism .

- Interdisciplinary Collaboration : Engage with computational chemists, toxicologists, and material scientists to address multifaceted research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.